

# An In-Depth Technical Guide to N-Boc-3-morpholinecarbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Tert-butyl 3-formylmorpholine-4-carboxylate*

**Cat. No.:** *B153264*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-morpholinecarbaldehyde, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical structure, physical and chemical properties, a detailed synthesis protocol, and an example of its application in further chemical transformations.

## Chemical Structure and Properties

N-Boc-3-morpholinecarbaldehyde, systematically named **tert-butyl 3-formylmorpholine-4-carboxylate**, is a heterocyclic compound featuring a morpholine ring substituted with a formyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The presence of the chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers, or as a racemic mixture.

Chemical Identifiers:

| Identifier        | Value                                                    |
|-------------------|----------------------------------------------------------|
| IUPAC Name        | tert-butyl 3-formylmorpholine-4-carboxylate              |
| Synonyms          | N-Boc-3-formylmorpholine, 4-Boc-3-morpholinocarbaldehyde |
| CAS Number        | 833474-06-9 (racemic), 218594-01-5 ((S)-enantiomer)      |
| Molecular Formula | C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>          |
| Molecular Weight  | 215.25 g/mol                                             |

#### Physicochemical Properties:

| Property      | Value                   | Reference           |
|---------------|-------------------------|---------------------|
| Boiling Point | 330 °C at 760 mmHg      | <a href="#">[1]</a> |
| Density       | 1.088 g/cm <sup>3</sup> | <a href="#">[1]</a> |

## Synthesis of N-Boc-3-morpholinocarbaldehyde

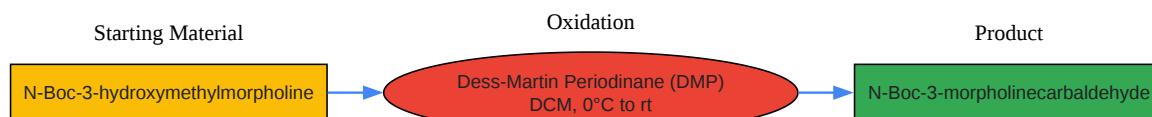
The most common and efficient method for the synthesis of N-Boc-3-morpholinocarbaldehyde is the oxidation of the corresponding primary alcohol, N-Boc-3-hydroxymethylmorpholine. Several oxidation protocols can be employed, with the Dess-Martin periodinane (DMP) oxidation being a mild and high-yielding choice that avoids the use of heavy metals.

## Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol describes the oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-morpholinocarbaldehyde using Dess-Martin periodinane.

#### Materials:

- N-Boc-3-hydroxymethylmorpholine


- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

**Procedure:**

- To a solution of N-Boc-3-hydroxymethylmorpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at 0 °C (ice bath).[2][3]
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous  $\text{NaHCO}_3$  solution and saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution. Stir vigorously for 15-20 minutes until the two layers become clear.

- Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Synthesis of N-Boc-3-morpholinecarbaldehyde.

## Chemical Reactivity and Applications

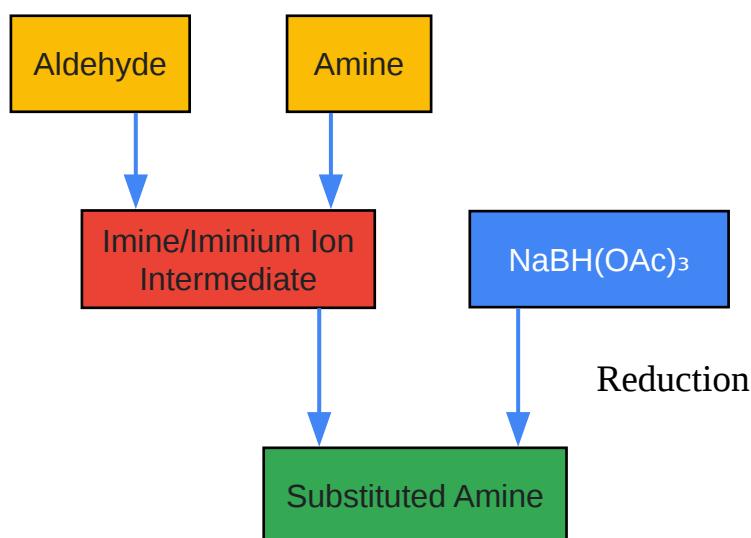
The aldehyde functionality of N-Boc-3-morpholinecarbaldehyde makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A prominent application is its use in reductive amination to synthesize substituted amines.

## Experimental Protocol: Reductive Amination with Benzylamine

This protocol details the reaction of N-Boc-3-morpholinecarbaldehyde with benzylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Materials:

- N-Boc-3-morpholinecarbaldehyde


- Benzylamine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

#### Procedure:

- To a solution of N-Boc-3-morpholinecarbaldehyde (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.[\[1\]](#)[\[4\]](#) A catalytic amount of acetic acid can be added to facilitate imine formation.
- Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.

- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Boc-3-(benzylaminomethyl)morpholine.

Signaling Pathway Diagram for Reductive Amination:



[Click to download full resolution via product page](#)

Reductive amination of an aldehyde.

## Spectroscopic Data

Accurate characterization of N-Boc-3-morpholinecarbaldehyde is crucial for its use in synthesis. While a dedicated spectrum is not publicly available, typical  $^1\text{H}$  NMR chemical shifts for similar structures are provided below for reference.

Expected  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 300-400 MHz) Chemical Shifts:

| Protons                                            | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|----------------------------------------------------|----------------------------------|--------------|
| -CHO                                               | 9.5 - 9.7                        | s            |
| Morpholine CH adjacent to N and CHO                | 4.0 - 4.2                        | m            |
| Morpholine O-CH <sub>2</sub> and N-CH <sub>2</sub> | 3.4 - 4.0                        | m            |
| Boc -(CH <sub>3</sub> ) <sub>3</sub>               | ~1.47                            | s            |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.

## Safety Information

- N-Boc-3-morpholinecarbaldehyde: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
- Dess-Martin periodinane: Potentially explosive, especially when heated or shocked. Handle with care and avoid grinding.
- Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
- Solvents (DCM, DCE): Are volatile and potentially carcinogenic. Handle only in a fume hood.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)<sub>3</sub>] [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Boc-3-morpholinecarbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153264#n-boc-3-morpholinecarbaldehyde-chemical-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)